molecular formula C10H13NO3 B13477381 Ethyl 3-amino-2-methoxybenzoate

Ethyl 3-amino-2-methoxybenzoate

Cat. No.: B13477381
M. Wt: 195.21 g/mol
InChI Key: SCCGCZZVNKKBEB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methoxybenzoate is an aromatic ester derivative characterized by a methoxy group at the 2-position and an amino group at the 3-position of the benzoate ring. This compound is likely synthesized via esterification of 3-amino-2-methoxybenzoic acid, a pathway analogous to the nitration and reduction steps described for 3-methoxy-2-nitrobenzoic acid . Its applications may span pharmaceuticals, agrochemicals, or organic synthesis intermediates, depending on functional group reactivity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-amino-2-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3,11H2,1-2H3

InChI Key

SCCGCZZVNKKBEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-2-methoxybenzoate typically involves the esterification of 3-amino-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-amino-2-methoxybenzoic acid+ethanolacid catalystethyl 3-amino-2-methoxybenzoate+water\text{3-amino-2-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-amino-2-methoxybenzoic acid+ethanolacid catalyst​ethyl 3-amino-2-methoxybenzoate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 3-amino-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomer: Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .

  • Structural Differences: Lacks the 3-amino group present in Ethyl 3-amino-2-methoxybenzoate.
  • Physical Properties: Solubility: Freely soluble in ethanol . Identification: Confirmed via IR, MS, and NMR spectra .

Ester Variation: Mthis compound (CAS 5129-25-9)

Molecular Formula: C₉H₁₁NO₃; Molecular Weight: ~181.19 g/mol .

  • Structural Differences : Methyl ester vs. ethyl ester group.
  • Impact of Ester Chain Length :
    • Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, enhancing stability in biological systems.
    • Solubility: Methyl esters may have slightly higher water solubility due to shorter alkyl chains.

Functional Group Variation: Ethoxylated Ethyl-4-Aminobenzoate

Molecular Formula: C₅₉H₁₁₁NO₂₇; Molecular Weight: 1266.6 g/mol .

  • Structural Differences: Ethoxylated chain (25 ethylene oxide units) at the 4-position vs. methoxy and amino groups at the 2- and 3-positions.
  • Physical Properties: Solubility: Water-soluble due to ethoxylation; poorly soluble in ethanol .

Agrochemical Derivatives: Sulfonylurea Benzoates (e.g., Metsulfuron Methyl Ester)

Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

  • Structural Differences: Incorporates a sulfonylurea-triazine moiety instead of amino and methoxy groups.
  • Applications : Acts as a herbicide by inhibiting acetolactate synthase (ALS), highlighting how functional groups dictate target specificity.

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Applications
This compound C₁₀H₁₃NO₃ ~195.2 Not Provided Likely ethanol-soluble Pharmaceuticals, synthesis
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 7335-26-4 Soluble in ethanol Flavors, fragrances
Mthis compound C₉H₁₁NO₃ ~181.19 5129-25-9 Ethanol-soluble Intermediate
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 Not Provided Water-soluble Cosmetics
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Not Provided Varies with formulation Herbicide

Research Findings and Implications

  • Synthetic Pathways: The nitro-to-amino reduction method used for 3-methoxy-2-nitrobenzoic acid suggests a feasible route for synthesizing this compound.
  • Bioactivity: The amino group may enhance interactions with biological targets (e.g., enzymes or receptors), distinguishing it from non-amino analogues like Ethyl 2-methoxybenzoate.
  • Solubility Trends : Ethoxylation drastically increases water solubility , whereas shorter alkyl esters (methyl/ethyl) favor organic solvents .

Biological Activity

Ethyl 3-amino-2-methoxybenzoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxy group attached to a benzoate framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula of this compound is C11H15N1O3C_{11}H_{15}N_{1}O_{3}. The presence of the amino group allows for various interactions with biological molecules, particularly through hydrogen bonding, which can significantly affect the compound's pharmacological profile. Additionally, the methoxy group influences the compound's lipophilicity and membrane permeability, enhancing its ability to interact with cellular components .

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to alterations in enzyme activity and receptor binding, which are critical for therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Analgesic Effects : The compound has shown promise in reducing pain responses in various experimental models.
  • Antimicrobial Properties : this compound has been evaluated for its ability to inhibit microbial growth, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects : In a study involving mouse models of inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The compound was found to modulate cytokine release, indicating its potential as an anti-inflammatory agent .
  • Analgesic Properties : Another study assessed the analgesic effects of this compound using the formalin test in rats. Results showed that this compound significantly reduced pain scores during both the acute and chronic phases of pain response .
  • Antimicrobial Activity : A series of tests against various bacterial strains revealed that this compound exhibited dose-dependent antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundContains an ethyl ester, amino, and methoxy groupsVersatile reactivity due to multiple functional groups
Ethyl 3-amino-2-hydroxybenzoateLacks the methoxy groupDifferent solubility properties
Ethyl 4-amino-2-methoxybenzoateAmino group at para positionUsed as an intermediate in Metoclopramide synthesis
Ethyl 3-amino-6-methylbenzoateContains a methyl groupAffects chemical reactivity and biological interactions
Ethyl 2-methoxy-6-methylbenzoateLacks the amino groupDifferent applications in organic synthesis

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